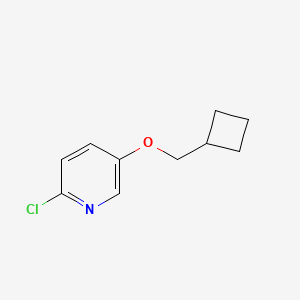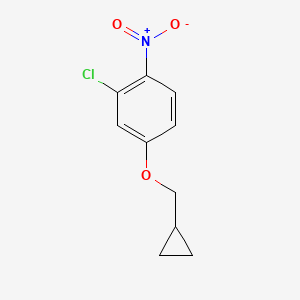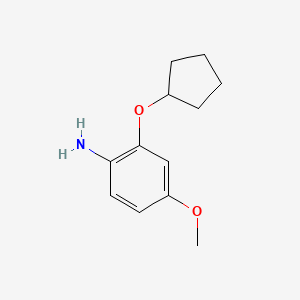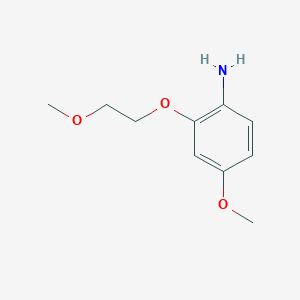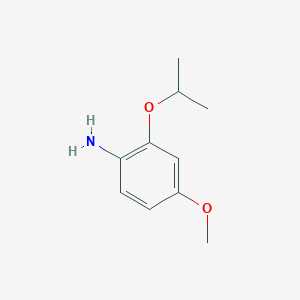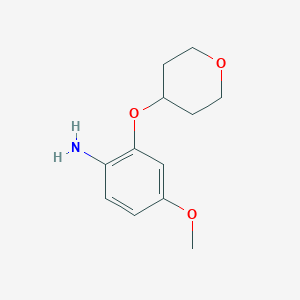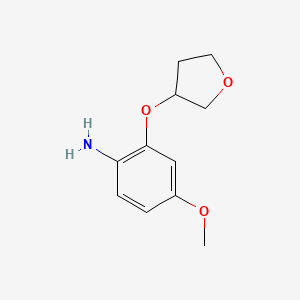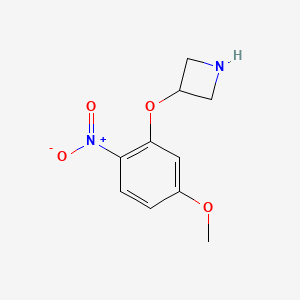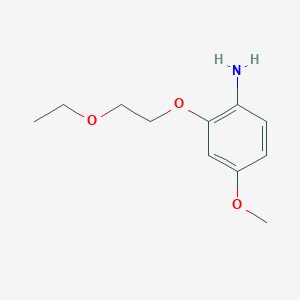
2-(2-Ethoxyethoxy)-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxyethoxy)-4-methoxyaniline is an organic compound with the molecular formula C11H17NO3 It is a derivative of aniline, characterized by the presence of ethoxyethoxy and methoxy functional groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)-4-methoxyaniline typically involves the following steps:
Starting Materials: Aniline, 2-(2-Ethoxyethoxy)ethanol, and methanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C).
Procedure: Aniline is first reacted with 2-(2-Ethoxyethoxy)ethanol in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then methylated using methanol to yield the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
2-(2-Ethoxyethoxy)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(2-Ethoxyethoxy)-4-methoxyaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
2-(2-Ethoxyethoxy)ethanol: A related compound with similar ethoxyethoxy functional groups but lacking the aniline and methoxy groups.
2-Ethoxyethanol: Another similar compound used as a solvent in various applications.
Uniqueness: 2-(2-Ethoxyethoxy)-4-methoxyaniline is unique due to the presence of both ethoxyethoxy and methoxy groups on the aniline structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-(2-ethoxyethoxy)-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-14-6-7-15-11-8-9(13-2)4-5-10(11)12/h4-5,8H,3,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVINBFHJKMAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

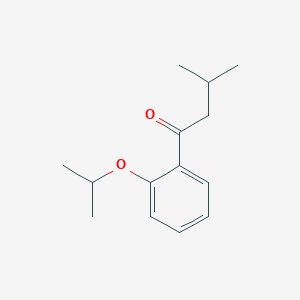
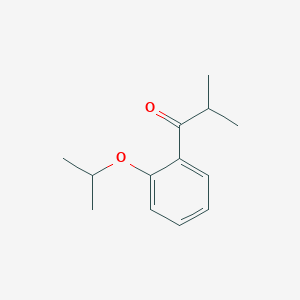
![[2-Fluoro-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7934832.png)
![2-Chloro-5-[(3-methylphenyl)methoxy]pyridine](/img/structure/B7934841.png)
